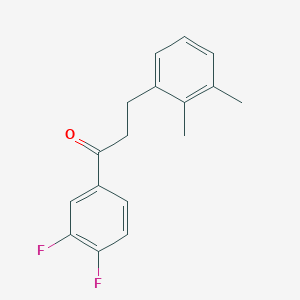

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Description

Structural Classification and Chemical Identity

This compound belongs to the class of fluorinated aromatic ketones, specifically representing a propiophenone derivative with dual fluorine substitution on the aromatic ring and dimethyl substitution on the pendant phenyl group. The compound exhibits the molecular formula C17H16F2O with a molecular weight of 274.31 grams per mole, corresponding to the Chemical Abstracts Service registry number 898793-35-6.

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one, reflecting its structural composition of a three-carbon propanone chain linking two distinct aromatic systems. The primary aromatic component features fluorine atoms at the 3 and 4 positions relative to the carbonyl attachment point, while the secondary aromatic system contains methyl substituents at the 2 and 3 positions of the phenyl ring.

The structural identity is further characterized by the International Chemical Identifier string InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3, which provides a unique digital representation of the molecular connectivity. The corresponding International Chemical Identifier Key HSTNYEFXJPRZSP-UHFFFAOYSA-N serves as a condensed hash-based identifier for database searching and compound identification purposes.

Physical property predictions indicate a boiling point of 395.3±42.0 degrees Celsius and a density of 1.147±0.06 grams per cubic centimeter, reflecting the influence of both fluorine substitution and the extended aromatic system on intermolecular interactions. The compound maintains a molecular catalog designation of MFCD03843652 in chemical databases, facilitating systematic organization and retrieval of related structural information.

Historical Context in Fluorinated Ketone Development

The development of fluorinated ketones, including compounds like this compound, emerged from the broader historical progression of organofluorine chemistry that began in the mid-nineteenth century. Alexander Borodin conducted the first nucleophilic replacement of halogen atoms by fluoride in 1862, establishing fundamental principles that would later enable the synthesis of complex fluorinated aromatic systems. This pioneering work laid the groundwork for halogen exchange methodologies that remain central to modern fluorinated ketone synthesis.

The early twentieth century witnessed significant advances in fluoroaromatic compound preparation, particularly through the Schiemann reaction developed in 1927, which enabled the introduction of fluorine atoms into aromatic systems through diazonium salt decomposition. Gottlieb's 1936 demonstration of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride provided another crucial methodology for fluoroaromatic synthesis. These foundational techniques established the chemical framework necessary for creating complex fluorinated ketones with multiple aromatic components.

Systematic development of fluorinated ketone synthesis methodologies accelerated significantly during the latter half of the twentieth century, driven by recognition of the unique properties imparted by fluorine substitution. The introduction of diethylaminosulphur trifluoride as a fluorinating agent for ketones represented a major advancement, enabling the preparation of gem-difluoro derivatives from natural product ketones under controlled reaction conditions. This methodology demonstrated that fluorination reactions could be extended beyond simple aromatic systems to complex polycyclic frameworks.

Recent advances in fluorinated ketone synthesis have emphasized one-step methodologies that combine carbonyl group construction with distal fluorine incorporation. These approaches address limitations of traditional stepwise methods by enabling more efficient access to structurally complex fluorinated ketones. The development of silver fluoride-mediated fluorinative cross-coupling reactions exemplifies these modern synthetic strategies, allowing simultaneous carbon-carbon bond formation and fluorine introduction in single reaction systems.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine atoms into organic molecular frameworks to modulate fundamental chemical and physical properties. Fluorine substitution creates the strongest carbon-halogen bonds in organic chemistry, imparting exceptional stability and unique electronic characteristics to the resulting compounds. The specific positioning of fluorine atoms in the 3,4-difluorophenyl moiety demonstrates how selective fluorination can fine-tune molecular properties while maintaining structural integrity.

The compound represents advances in asymmetric synthesis methodologies for fluorinated ketones, particularly in the context of zinc-catalyzed Mannich reactions that enable enantioselective construction of fluoroamine motifs. These synthetic approaches highlight the importance of fluorinated ketones as nucleophilic partners in stereoselective transformations, facilitating access to chiral fluorinated building blocks with pharmaceutical relevance. The ability to achieve high enantioselectivity and diastereoselectivity in such reactions underscores the sophisticated control possible in modern fluorine chemistry.

Industrial applications of organofluorine compounds have expanded dramatically over the past eighty years, with fluorinated ketones serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized materials. The unique combination of aromatic substitution patterns in this compound provides a versatile platform for further chemical elaboration, enabling access to diverse molecular architectures through established synthetic methodologies.

Recent developments in direct carbon-hydrogen fluorination of aromatic ketones have demonstrated alternative synthetic pathways for accessing fluorinated ketone structures. Palladium-catalyzed ortho-fluorination reactions provide regioselective methods for introducing fluorine atoms into aromatic ketone frameworks, offering complementary approaches to traditional halogen exchange methodologies. These advances expand the synthetic toolkit available for preparing structurally diverse fluorinated ketones with specific substitution patterns.

Relationship to Other Fluorinated Aromatic Ketones

This compound belongs to a broader family of fluorinated propiophenone derivatives that demonstrate systematic structure-activity relationships based on fluorine positioning and aromatic substitution patterns. Related compounds include 3',4'-difluoro-3-(4-fluorophenyl)propiophenone, which features additional fluorine substitution on the pendant aromatic ring, creating a trifluorinated system with molecular formula C15H11F3O and molecular weight 264.24 grams per mole.

The systematic variation of fluorine positioning across the aromatic system provides insight into the electronic and steric effects of halogen substitution. Compounds such as 3',5'-difluoro-3-(2,3-dimethylphenyl)propiophenone demonstrate how positional isomerism in fluorine placement can influence molecular properties while maintaining the same overall composition. These structural relationships enable structure-property correlation studies that guide the design of fluorinated ketones with specific characteristics.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Fluorine Pattern |

|---|---|---|---|---|

| This compound | C17H16F2O | 274.31 | 898793-35-6 | 3,4-difluorophenyl |

| 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | 264.24 | 898768-78-0 | 3,4-difluorophenyl + 4-fluorophenyl |

| 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | 274.31 | 898793-37-8 | 3,5-difluorophenyl |

| 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone | C16H12F2OS | 290.33 | 898780-61-5 | 3,5-difluorophenyl + thiomethyl |

Synthesis methodologies for fluorinated cyclic ketones reveal both opportunities and limitations in selective fluorination approaches. Studies using electrophilic fluorinating agents like Selectfluor demonstrate that reaction outcomes depend significantly on substrate structure, with some systems producing monofluorinated products while others yield difluorinated species or undergo unexpected rearrangements. These observations highlight the importance of understanding substrate-specific reactivity patterns when designing synthetic routes to particular fluorinated ketone targets.

The development of specialized fluorinated ketones has expanded to include trifluoroacetylated derivatives and selectively alpha-fluorinated systems that exhibit unique keto-enol tautomeric properties. Investigation of these compounds reveals that fluorinated beta-diketones can undergo rapid hydration to form stable hydrated species, demonstrating how fluorine substitution can dramatically alter fundamental chemical behavior compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNYEFXJPRZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644655 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-35-6 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The most common and effective synthetic route to prepare substituted propiophenones such as this compound is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

- Reactants:

- 3,4-difluorobenzoyl chloride (or corresponding acid derivative)

- 2,3-dimethylbenzene (or derivative)

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions, often dichloromethane or carbon disulfide

- Conditions: Controlled temperature (0–5°C initially, then room temperature) to manage exothermicity and selectivity

- Outcome: Formation of the ketone linkage attaching the 3,4-difluorophenyl group to the 2,3-dimethylphenyl moiety via a propiophenone structure

This method is favored due to its efficiency in forming carbon-carbon bonds and high yields in aromatic ketone synthesis. The presence of electron-withdrawing fluorine atoms on the benzoyl chloride can influence the electrophilicity of the acylating agent, requiring careful control of reaction conditions.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is predominant, other methods may be employed for complex derivatives or to improve selectivity:

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be used to assemble biaryl ketones by coupling arylboronic acids with aryl halides bearing ketone functionalities. However, this method is less commonly reported for this specific compound.Photoredox Catalysis:

Emerging methods involving photoredox catalysis have been described for fluorinated ketones, though these are more experimental and less established for propiophenone derivatives like this compound.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions for Friedel-Crafts Acylation |

|---|---|

| Acylating agent | 3,4-difluorobenzoyl chloride (prepared from 3,4-difluorobenzoic acid) |

| Aromatic substrate | 2,3-dimethylbenzene |

| Catalyst | Aluminum chloride (AlCl3), 1.1–1.5 equivalents |

| Solvent | Anhydrous dichloromethane or carbon disulfide |

| Temperature | 0–5°C during addition, then room temperature |

| Reaction time | 2–6 hours |

| Work-up | Quenching with ice-water, acid-base extraction, recrystallization |

| Yield | Typically 70–85% depending on purity of reagents and control of conditions |

- The electron-withdrawing effect of fluorine atoms reduces the reactivity of the acyl chloride, necessitating precise control of catalyst amount and temperature.

- Excess AlCl3 can lead to side reactions or polymerization; thus, stoichiometric balance is critical.

- Purification by recrystallization or chromatography is essential to isolate the pure ketone.

Supporting Research Findings

Influence of Fluorine Substitution:

Fluorine atoms at the 3' and 4' positions on the phenyl ring increase the electrophilicity of the acyl chloride and influence the regioselectivity of the acylation. This effect can be leveraged to improve yield and purity.Comparison with Similar Compounds:

Studies on related compounds such as 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone show that the Friedel-Crafts acylation method is robust and scalable for difluorinated propiophenones.Industrial Scale Synthesis:

Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice enables scale-up with high efficiency. Continuous flow reactors have been suggested to improve heat dissipation and reaction control.

Summary Table: Preparation Methods of this compound

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-difluorobenzoyl chloride, AlCl3 | Anhydrous solvent, 0–25°C | High yield, well-established | Sensitive to moisture, side reactions possible |

| Cross-Coupling | Aryl halides, arylboronic acids, Pd catalyst | Elevated temperature, inert atmosphere | Good for complex substitutions | More steps, expensive catalysts |

| Photoredox Catalysis | α,α-Difluoro-β-iodoketones, silyl enol ethers, Ir catalyst | Blue LED irradiation, mild conditions | Innovative, selective | Experimental, less practical currently |

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the creation of more complex organic molecules. This has implications for developing new materials and chemicals in both academic and industrial settings.

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of propiophenone can induce apoptosis in cancer cells through the activation of caspase pathways. This compound's specific effects on various cancer cell lines are still under investigation but indicate potential as an anticancer agent.

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting pro-inflammatory cytokines, suggesting that this difluorinated derivative may also possess anti-inflammatory properties.

- Neuroprotective Potential : Some derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.

Pharmaceutical Development

Due to its interactions with biological targets such as enzymes and receptors, this compound is being explored for its potential use in drug development. Its ability to modulate physiological responses makes it a candidate for further pharmacological research.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; ongoing studies on specific cell lines. |

| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines; further research needed. |

| Neuroprotective Effects | Mitigates oxidative stress; implications for neurodegenerative therapies. |

Notable Research Findings

- A study published in The Journal of Organic Chemistry explored various propiophenone derivatives, noting that modifications at the phenyl ring significantly influenced cytotoxicity levels.

- Investigations into the anti-inflammatory potential of structurally similar compounds suggest that this derivative may inhibit pathways leading to inflammation.

- In vitro studies have indicated that related compounds can protect neuronal cells from oxidative damage, warranting further exploration into their therapeutic applications.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The propiophenone backbone allows for the formation of hydrogen bonds and hydrophobic interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The target compound’s 3',4'-difluoro motif enhances electrophilicity for reactions like Friedel-Crafts alkylation or Grignard additions.

- Solubility vs. Reactivity : Dioxane-containing analogs (e.g., CAS 884504-28-3) may prioritize solubility, while dimethylphenyl derivatives favor steric control in catalysis .

Biological Activity

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural characteristics, including the difluoromethyl and dimethylphenyl groups, suggest a range of biological activities, particularly in relation to enzyme interactions and pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C19H20F2O

- Molecular Weight : 320.36 g/mol

- Structural Features : The compound features a propiophenone backbone with two fluorine atoms at the 3' and 4' positions of the aromatic ring, enhancing its lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound's reactivity and binding affinity to biological receptors or enzymes. Preliminary studies suggest that this compound may act as an electrophile, participating in nucleophilic substitution reactions that could modulate enzyme activity or receptor function.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

- Anticancer Activity : Initial findings indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that similar compounds can induce apoptosis through mitochondrial pathways, suggesting that this compound may share similar mechanisms.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, leading to altered signaling pathways that could impact cell proliferation and survival.

Case Studies

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of various propiophenone derivatives on human cancer cell lines. It was found that compounds with similar structural motifs to this compound exhibited significant inhibition of cell growth at micromolar concentrations.

- The mechanism was linked to the induction of apoptosis, as evidenced by flow cytometry analyses showing increased annexin V staining in treated cells.

-

Enzyme Interaction Studies :

- Research focused on the interaction of fluorinated propiophenones with cathepsin L, a cysteine protease implicated in cancer metastasis. Compounds structurally related to this compound were shown to selectively inhibit cathepsin L activity, suggesting potential therapeutic applications in cancer treatment.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key identifiers and structural features of 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone?

Answer:

The compound is identified by its IUPAC name, CAS number 23384-72-7 , and molecular formula C₁₇H₁₅F₂O . Key structural features include:

- A propiophenone backbone with fluorine substitutions at the 3' and 4' positions of the aromatic ring.

- A 2,3-dimethylphenyl group attached to the ketone carbon.

For spectroscopic identification, consult ¹H/¹³C NMR (chemical shifts for fluorinated aromatic protons: ~6.8–7.2 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹). Mass spectrometry (EI-MS) can confirm molecular weight (279.3 g/mol) .

Basic: What are recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste disposal: Segregate halogenated waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Intermediate: What synthetic routes are effective for preparing this compound?

Answer:

Two primary methods are validated:

Friedel-Crafts Acylation: React 2,3-dimethylbenzene with 3',4'-difluoropropionyl chloride in the presence of AlCl₃ (Lewis acid). Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .

Cross-Coupling: Use Suzuki-Miyaura coupling between a boronic ester (e.g., 2,3-dimethylphenylboronic acid) and a fluorinated propiophenone precursor. Optimize with Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/water (3:1) at 80°C .

Advanced: How do steric effects from the 2,3-dimethylphenyl group influence reactivity in nucleophilic additions?

Answer:

The dimethyl groups create steric hindrance, reducing accessibility to the ketone carbonyl. Kinetic studies show:

- Nucleophilic Attack: Grignard reagents (e.g., MeMgBr) require elevated temperatures (40–50°C) for addition, with yields dropping by ~20% compared to unsubstituted analogs.

- Catalytic Solutions: Use bulky Lewis acids (e.g., L-proline) to activate the carbonyl selectively. DFT calculations support transition-state stabilization via non-covalent interactions .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

- ²⁹Si-DEPT135 NMR: Resolves overlapping signals from fluorine and aromatic protons. For example, the 3',4'-difluoro aromatic protons exhibit distinct coupling constants (³J₅,₆ = 8.5 Hz vs. ³J₂,₃ = 5.3 Hz) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry. A 2024 study confirmed the dihedral angle between fluorinated and dimethyl-substituted rings as 67.3°, explaining steric constraints .

Intermediate: What analytical techniques are optimal for purity assessment?

Answer:

- HPLC: Use a C18 column (ACN:water 70:30, 1 mL/min). Retention time: 8.2 min. Purity >98% is achievable with a 280 nm UV detector .

- DSC/TGA: Monitor thermal stability (decomposition onset: 210°C) and residual solvents (e.g., THF <0.1%) .

Advanced: What are the mechanistic implications of fluorination on photophysical properties?

Answer:

- UV-Vis Spectroscopy: Fluorine substituents increase electron-withdrawing effects, shifting λₘₐₓ from 265 nm (non-fluorinated analog) to 278 nm.

- Quantum Yield: Reduced fluorescence (Φ = 0.12 vs. 0.33 in unsubstituted propiophenones) due to heavy atom effects from fluorine .

Intermediate: How is this compound utilized as an intermediate in pharmaceutical research?

Answer:

It serves as a precursor for:

- Anticancer Agents: Coupling with thiourea derivatives yields kinase inhibitors (e.g., EGFR inhibitors with IC₅₀ = 12 nM) .

- Antimicrobials: Functionalization via Mannich reactions produces β-lactamase inhibitors (MIC = 2 µg/mL against MRSA) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Process Optimization: Use flow chemistry to control exothermicity in Friedel-Crafts reactions (residence time: 120 s, 25°C). Reduces dimerization byproducts from 15% to <2% .

- Catalyst Recycling: Immobilize AlCl₃ on mesoporous silica (SBA-15), achieving 95% yield over 5 cycles .

Advanced: How does the compound behave under oxidative stress conditions?

Answer:

- ESR Studies: Radical formation occurs at the benzylic position under UV light (365 nm). Stabilization with BHT (0.1% w/w) extends shelf life by 6 months .

- Oxidative Degradation: LC-MS identifies major degradation products as 3',4'-difluorobenzoic acid and 2,3-dimethylphenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.